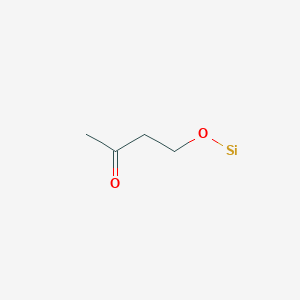![molecular formula C23H16O3 B14182406 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one CAS No. 917894-73-6](/img/structure/B14182406.png)
4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphthalene ring system fused with a furan ring, and a methoxy group attached to the naphthalene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is carried out in the presence of commercially available Pd/C as a catalyst, without the need for oxidants or hydrogen acceptors . The reaction conditions typically involve heating the reaction mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of palladium-catalyzed reactions is advantageous due to the high efficiency and selectivity of the catalyst. Additionally, the absence of oxidants and hydrogen acceptors in the reaction minimizes waste and reduces the environmental impact of the production process.
化学反应分析
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofuran compounds with different functional groups.
科学研究应用
4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the methoxy group and the furan ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: This compound shares a similar naphthofuran structure but lacks the methoxy group.
2-Hydroxy-1,4-naphthoquinone: This compound is a precursor in the synthesis of naphthofuran derivatives and has similar chemical reactivity.
Benzofuran derivatives: These compounds have a similar furan ring fused with a benzene ring, but differ in the position and type of substituents.
Uniqueness
The uniqueness of 4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one lies in its specific combination of a methoxy group and a naphthofuran structure. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.
属性
CAS 编号 |
917894-73-6 |
|---|---|
分子式 |
C23H16O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-(2-methoxynaphthalen-1-yl)-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C23H16O3/c1-25-20-11-10-14-6-2-4-8-16(14)22(20)21-17-9-5-3-7-15(17)12-18-19(21)13-26-23(18)24/h2-12H,13H2,1H3 |
InChI 键 |
YQRHDOZWJMQJHC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C4COC(=O)C4=CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


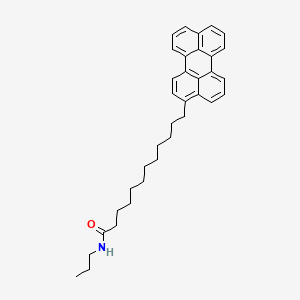

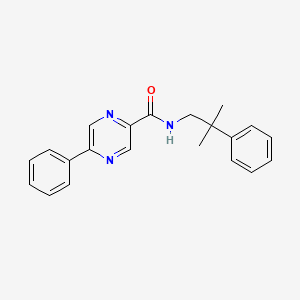
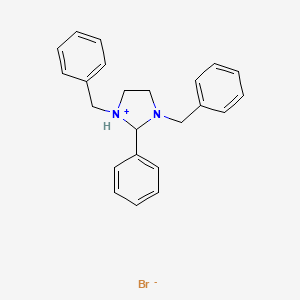
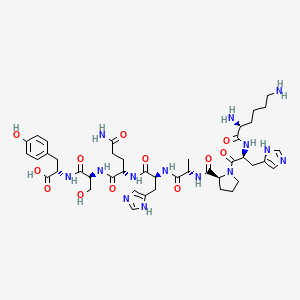
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)
![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
